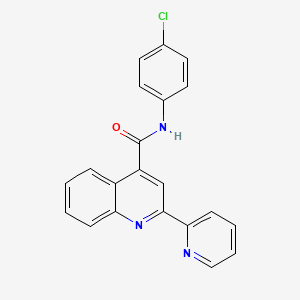

N-(4-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Description

N-(4-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline-based compound characterized by a pyridin-2-yl substituent at position 2 of the quinoline core and a 4-chlorophenyl carboxamide group at position 3. The quinoline scaffold is widely explored in medicinal chemistry due to its structural rigidity, aromaticity, and ability to interact with biological targets such as kinases and G-protein-coupled receptors .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClN3O/c22-14-8-10-15(11-9-14)24-21(26)17-13-20(19-7-3-4-12-23-19)25-18-6-2-1-5-16(17)18/h1-13H,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAZBZOLYCXNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituted 2-Aminobenzaldehyde Precursors

A 2-aminobenzaldehyde derivative bearing a pre-installed pyridin-2-yl group at position 2 can react with a ketone to form the quinoline skeleton. However, such precursors are rare, necessitating multi-step preparations.

Example Protocol (Adapted from):

- Synthesis of 2-(Pyridin-2-yl)-1,2-dihydroquinolin-4-one :

- Oxidation to Quinoline-4-carboxylic Acid :

Amide Bond Formation with 4-Chloroaniline

The final step involves coupling the carboxylic acid with 4-chloroaniline. Multiple activation strategies are documented:

Acid Chloride Method

Coupling Reagent Approach

- HATU-Mediated Coupling :

Alternative Routes via Intermediate Esters

Ester intermediates offer solubility advantages and facilitate purification before amidation.

Ethyl Quinoline-4-carboxylate Synthesis

Esterification with Ethanol :

Amidation with 4-Chloroaniline :

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Friedländer Annulation | Single-step quinoline formation | Limited substrate availability |

| Suzuki Coupling | High regioselectivity | Requires halogenated precursor |

| Acid Chloride Amidation | High reactivity | Moisture-sensitive conditions |

| HATU Coupling | Mild conditions, high yields | Cost of reagents |

Key Findings :

- The Suzuki-Miyaura coupling route offers superior regiocontrol but demands synthetic investment in brominated intermediates.

- HATU-mediated amidation provides higher yields compared to acid chloride methods but at increased reagent costs.

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost-efficiency and minimal purification steps. The acid chloride method, despite moisture sensitivity, is economically favorable for bulk production. Alternatively, one-pot strategies combining Friedländer annulation and in situ amidation are under investigation to reduce intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

N-(4-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have shown promise in inhibiting cancer cell growth by targeting specific kinases involved in tumor progression.

Case Study : A study on pyrano[2,3-c]pyrazoles demonstrated that compounds with similar structural motifs could inhibit the AKT signaling pathway, which is crucial in glioma malignancy. The findings suggest that this compound could serve as a lead compound for developing new anticancer agents targeting this pathway .

Other Biological Activities

Beyond its anticancer properties, this compound may also exhibit:

- Antimicrobial Properties : Some quinoline derivatives have demonstrated efficacy against various pathogens, suggesting potential applications in treating infections.

- Fluorescent Probes : Due to their photophysical properties, such compounds can be utilized as fluorescent probes in biochemical assays.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

7-Chloro-8-methyl-N-(4-methylcyclohexyl)-2-(4-pyridinyl)-4-quinolinecarboxamide ()

- Key Differences: Replaces pyridin-2-yl with pyridin-4-yl, altering nitrogen orientation and hydrogen-bonding interactions. Adds 7-chloro and 8-methyl groups on the quinoline, increasing steric bulk and electronic effects. Carboxamide substituent is 4-methylcyclohexyl, enhancing lipophilicity (logP ~4.5 estimated).

- Implications :

N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)quinoline-4-carboxamide ()

- Key Differences :

- Substitutes pyridin-2-yl with 4-fluorophenyl , introducing electronegativity for stronger van der Waals interactions.

- Carboxamide is a benzyl group with a 4-chloro substituent, increasing molecular weight (431.86 vs. ~389.82).

- Implications :

Substitution at the Carboxamide Position

2-(4-Chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide ()

N-(2-Hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide ()

- Key Differences :

- Pyridin-3-yl instead of pyridin-2-yl alters nitrogen accessibility.

- 2-Hydroxyphenyl carboxamide adds polarity (logP ~2.8 vs. ~3.5 for the target compound).

- Implications :

Functional Analogues in Therapeutics

Taranabant ()

- Key Differences: Shares a 4-chlorophenyl group but incorporates a trifluoromethylpyridine and cyanophenyl moiety. Molecular weight: 515.95 vs. ~389.82 for the target compound.

- Implications :

Comparative Data Table

Research Implications

- Pyridinyl Position : Pyridin-2-yl (target compound) vs. pyridin-3-yl () or pyridin-4-yl () significantly alters steric and electronic profiles, impacting target selectivity .

- Carboxamide Modifications : Bulky substituents (e.g., cyclohexyl in ) enhance lipophilicity but may reduce solubility, whereas polar groups (e.g., hydroxyl in ) improve solubility at the cost of permeability.

- Halogen Effects : Fluorine () and chlorine (target compound) optimize binding via halogen bonds, but chlorine’s larger size may increase steric hindrance .

Biological Activity

N-(4-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic compound that has drawn significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H16ClN3O, with a molecular weight of 373.84 g/mol. The compound features a quinoline core substituted with a 4-chlorophenyl group and a pyridin-2-yl moiety, which contribute to its lipophilicity and biological interactions. The presence of the carboxamide functional group is critical for its biological activity, enhancing its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may inhibit certain pathways involved in cell proliferation and survival, making it a candidate for anticancer therapy. Additionally, its antimicrobial properties suggest potential applications in treating infections caused by resistant pathogens.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Moderate to high activity | |

| Escherichia coli | Effective against resistant strains | |

| Staphylococcus aureus | Inhibition observed |

The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

This compound has also shown promise in anticancer studies. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15.6 | Significant growth inhibition |

| A549 (lung cancer) | 12.3 | Induces apoptosis |

| HeLa (cervical cancer) | 9.8 | Cell cycle arrest |

These findings indicate that the compound may induce apoptosis and inhibit cell cycle progression, mechanisms crucial for effective cancer treatment .

Case Studies and Research Findings

- Antimycobacterial Activity : A study highlighted that quinoline derivatives similar to this compound exhibited higher activity against M. tuberculosis than standard treatments like isoniazid, suggesting potential as an alternative therapeutic agent .

- Kinase Inhibition : Research on related compounds has revealed their ability to inhibit key kinases involved in oncogenic signaling pathways. For instance, compounds structurally related to this compound demonstrated low micromolar activity against AKT2/PKBβ, a target implicated in glioma malignancy .

- Structure-Activity Relationship (SAR) : Studies have established SAR for quinoline derivatives, indicating that modifications to the substituents can significantly enhance or diminish biological activity. For example, the presence of halogen groups like chlorine has been associated with increased lipophilicity and improved binding affinity to biological targets.

Q & A

Basic: What are the recommended synthetic routes for N-(4-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

- Coupling reactions : Amide bond formation between the quinoline-4-carboxylic acid derivative and 4-chloroaniline using coupling agents like EDCl/HOBt or DCC.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

Optimization : Adjust reaction temperatures (e.g., 80–100°C for cyclization) and stoichiometric ratios (e.g., 1.2 equivalents of 4-chloroaniline). Catalytic additives like DMAP may improve amidation efficiency .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify quinoline, pyridinyl, and chlorophenyl substituents. Key signals include aromatic protons (δ 7.5–8.5 ppm) and amide carbonyl (δ ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 390.1).

- X-ray Crystallography : Resolve bond angles and dihedral angles in the quinoline core (if single crystals are obtainable) .

Advanced: How do structural modifications (e.g., substituents on the phenyl or pyridinyl groups) influence bioactivity?

- Chlorophenyl vs. Methylphenyl : The electron-withdrawing Cl group enhances DNA intercalation potential compared to methyl analogs, improving anticancer activity .

- Pyridinyl Position : 2-Pyridinyl (vs. 3- or 4-) optimizes steric compatibility with enzyme active sites (e.g., kinase inhibition) .

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives .

Advanced: What mechanistic studies are recommended to elucidate its biological targets?

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, Aurora B) using fluorescence-based ADP-Glo™ kits.

- DNA Interaction Studies : Conduct ethidium bromide displacement assays to assess intercalation.

- Cellular Apoptosis Pathways : Western blotting for caspase-3/9 activation in cancer cell lines (e.g., MCF-7, A549) .

Advanced: How can bioavailability challenges be addressed during preclinical development?

- Structural Modifications : Introduce PEGylated linkers or prodrug moieties (e.g., ester derivatives) to enhance solubility.

- Formulation Strategies : Use nanocarriers (liposomes, micelles) to improve plasma half-life.

- Pharmacokinetic Profiling : Monitor clearance rates in rodent models via LC-MS/MS after IV/oral administration .

Advanced: What are the key challenges in crystallographic characterization, and how can they be mitigated?

- Crystal Growth : Slow vapor diffusion (e.g., methanol/water mixtures) at 4°C to obtain diffraction-quality crystals.

- Data Collection : Use synchrotron radiation for high-resolution datasets if conventional X-rays fail.

- Disorder Modeling : Refine flexible substituents (e.g., chlorophenyl) with occupancy constraints .

Advanced: How should researchers resolve contradictions in bioactivity data across similar analogs?

- Standardize Assays : Use identical cell lines (e.g., HeLa) and positive controls (e.g., doxorubicin) for IC₅₀ comparisons.

- Validate Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurity-driven artifacts.

- Meta-Analysis : Cross-reference datasets from analogs (e.g., hydrazinyl-quinoline derivatives) to identify substituent-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.